molecular formula C12H11NO4 B1351911 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid CAS No. 75513-35-8

3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid

Cat. No. B1351911
CAS RN: 75513-35-8
M. Wt: 233.22 g/mol
InChI Key: ORZUYKZVLRIJEB-UHFFFAOYSA-N
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Description

“3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 . This compound is also known as DIQA acid.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO4/c14-10-7-8-3-1-2-4-9 (8)12 (17)13 (10)6-5-11 (15)16/h1-4H,5-7H2, (H,15,16) . This code provides a specific description of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available data.

Scientific Research Applications

Antimicrobial Drug Development

3-Quinolin-4-one propanoic acids, which are structurally similar to 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, are being investigated for their potential as scaffolds in antimicrobial drug development. This research is significant due to the global increase in microbial resistance to existing antimicrobial drugs (Zubkov et al., 2016).

Blood Coagulation

Studies have synthesized various derivatives of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid, closely related to the compound , and investigated their effects on blood coagulation. These compounds have been found to act as hemostatics, reducing blood coagulation time significantly, indicating potential therapeutic applications in managing bleeding disorders (Limanskii et al., 2009).

Organotin Carboxylates Synthesis

Research has been conducted on synthesizing organotin carboxylates using 3-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)propanoic acid. These compounds are characterized for their structural properties and potential applications in various fields, including materials science and catalysis (Xiao et al., 2019).

Antifungal Activity

Compounds synthesized from reactions involving derivatives of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid have been studied for their antifungal properties, particularly against Candida albicans. This research is critical in the search for new antifungal agents (Surikova et al., 2010).

Nanoaggregates and Emission Properties

Research has been carried out on 1,8-naphthalimide derivatives, including those with a 3,4-dihydroisoquinoline fragment, to study their aggregation-enhanced emission properties. This area of research is vital for developing new materials with unique photophysical properties (Srivastava et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Future Directions

The future directions of this compound largely depend on the results of ongoing research. Given its use in proteomics research , it may have potential applications in various fields of research and industry.

properties

IUPAC Name

3-(1,3-dioxo-4H-isoquinolin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10-7-8-3-1-2-4-9(8)12(17)13(10)6-5-11(15)16/h1-4H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZUYKZVLRIJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407118
Record name 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid

CAS RN

75513-35-8
Record name 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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